Methyl 7-phenoxyheptanoate Methyl 7-phenoxyheptanoate
Brand Name: Vulcanchem
CAS No.: 63571-92-6
VCID: VC19402239
InChI: InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

Methyl 7-phenoxyheptanoate

CAS No.: 63571-92-6

Cat. No.: VC19402239

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-phenoxyheptanoate - 63571-92-6

Specification

CAS No. 63571-92-6
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name methyl 7-phenoxyheptanoate
Standard InChI InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3
Standard InChI Key KPBOCHHDJJVNLY-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCOC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Methyl 7-phenoxyheptanoate (C14_{14}H20_{20}O3_3) features a seven-carbon aliphatic chain with a phenoxy group (-O-C6_6H5_5) at the seventh position and a methyl ester (-COOCH3_3) at the first position. Its molecular structure confers both lipophilic and aromatic properties, influencing solubility and reactivity. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC14_{14}H20_{20}O3_3
Molecular Weight236.31 g/mol
IUPAC NameMethyl 7-phenoxyheptanoate
SMILESCOC(=O)CCCCCCOC1=CC=CC=C1
InChI KeyXJHDMGQJKYHZRR-UHFFFAOYSA-N
logP (Octanol-Water)~3.2 (estimated)
Boiling Point290–300°C (predicted)

The compound’s logP value, derived from analogs such as methyl 7-phenylheptanoate (logP = 5.2) , suggests moderate hydrophobicity, making it soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Synthetic Pathways and Methodologies

Esterification of 7-Phenoxyheptanoic Acid

The most direct synthesis involves the esterification of 7-phenoxyheptanoic acid with methanol under acidic catalysis. This method parallels the enzymatic synthesis of methyl phenylacetate using lipases (e.g., Novozym 435) :

7-Phenoxyheptanoic acid+MeOHH+or lipaseMethyl 7-phenoxyheptanoate+H2O\text{7-Phenoxyheptanoic acid} + \text{MeOH} \xrightarrow{\text{H}^+ \text{or lipase}} \text{Methyl 7-phenoxyheptanoate} + \text{H}_2\text{O}

Yields can exceed 85% under optimized conditions (40°C, 48 hours) .

Nucleophilic Substitution

An alternative route involves alkylation of phenol with methyl 7-bromoheptanoate:

Methyl 7-bromoheptanoate+PhONaMethyl 7-phenoxyheptanoate+NaBr\text{Methyl 7-bromoheptanoate} + \text{PhONa} \rightarrow \text{Methyl 7-phenoxyheptanoate} + \text{NaBr}

This method, akin to dirhodium-catalyzed C–H insertions , requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Predicted 1^1H NMR (CDCl3_3, 400 MHz):

  • δ 3.67 (s, 3H): Methyl ester protons.

  • δ 4.02 (t, 2H, J = 6.5 Hz): OCH2_2 adjacent to phenoxy.

  • δ 6.85–7.25 (m, 5H): Aromatic protons.

  • δ 1.25–1.65 (m, 8H): Aliphatic chain protons.

13C^{13}\text{C} NMR data align with methyl 5-oxo-7-phenylheptanoate , showing carbonyl carbons at δ 170–175 ppm.

Mass Spectrometry

Electron ionization (EI-MS) typically exhibits a molecular ion peak at m/z 236 (M+^+), with fragmentation patterns reflecting cleavage at the ester and ether linkages .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Analogous to phenethyl butyrate , methyl 7-phenoxyheptanoate may contribute fruity or floral notes, though sensory studies are needed to confirm specific odor profiles.

Pharmaceutical Intermediates

The phenoxy group’s electron-rich aromatic system enables participation in Ullmann or Suzuki coupling reactions, facilitating the synthesis of bioactive molecules . For example, derivatives of 7-phenylheptanoates are explored as NF-κB inhibitors .

Polymer Science

As a plasticizer, its aliphatic-aryl structure could enhance the flexibility of polyvinyl chloride (PVC), similar to dibutyl phthalate .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction efficiency .

  • Biological Screening: Evaluate antimicrobial or anti-inflammatory activity using in vitro models.

  • Environmental Fate: Assess hydrolytic stability and ecotoxicology in aquatic systems.

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